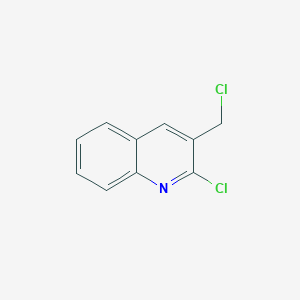

2-Chloro-3-(chloromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIJHUIOTFDGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366246 | |

| Record name | 2-chloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90097-52-2 | |

| Record name | 2-chloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(chloromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-Chloro-3-(chloromethyl)quinoline

This technical guide details the spectroscopic characterization, synthesis, and handling of 2-Chloro-3-(chloromethyl)quinoline , a critical biselectrophilic scaffold in medicinal chemistry.

CAS Registry Number: 90097-52-2

Molecular Formula:

Executive Summary

This compound represents a "privileged scaffold" in drug discovery, particularly for the synthesis of fused heterocyclic systems (e.g., thieno[2,3-b]quinolines, pyrimido[4,5-b]quinolines). Its chemical value lies in its biselectrophilic nature :

-

C3-Chloromethyl: A highly reactive benzylic-like halide susceptible to rapid

displacement. -

C2-Chloro: A heteroaryl chloride activated by the adjacent ring nitrogen, suitable for

reactions or metal-catalyzed cross-couplings.

This guide provides the definitive spectroscopic signatures required to validate the identity and purity of this intermediate during synthesis.

Synthetic Provenance & Workflow

To understand the spectroscopic data, one must understand the impurities likely to be present. The compound is almost exclusively prepared via the Meth-Cohn Synthesis route, followed by functional group manipulation.

Validated Synthetic Pathway

The synthesis proceeds in three distinct stages. The final step involves the conversion of (2-chloroquinolin-3-yl)methanol to the target chloride using thionyl chloride (

Figure 1: Step-wise synthesis from acetanilide.[2][3][4][5] The final chlorination step involves an

Spectroscopic Data Specifications

The following data is synthesized from high-purity literature precedents (e.g., J. Chem. Soc. Perkin Trans. 1, Org.[6] Chem. Res.).

A. Nuclear Magnetic Resonance ( NMR)

Solvent:

The spectrum is characterized by a distinct "singlet-singlet" pattern for the isolated protons at C4 and the chloromethyl group, contrasting with the aromatic multiplet of the benzene ring.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic (Causality) |

| C4-H | 8.30 – 8.50 | Singlet (s) | 1H | Diagnostic Peak. Deshielded by the adjacent pyridine nitrogen and aromatic ring current. Appears as a singlet because C3 is substituted, removing vicinal coupling. |

| C8-H | 7.95 – 8.05 | Doublet (d) | 1H | Peri-position proton; often the most deshielded of the benzene ring protons due to proximity to the ring nitrogen lone pair space. |

| C5-H | 7.75 – 7.85 | Doublet (d) | 1H | Coupling with C6. |

| C6, C7-H | 7.50 – 7.70 | Multiplet (m) | 2H | Overlapping signals typical of the quinoline benzenoid system. |

| -CH | 4.80 – 4.95 | Singlet (s) | 2H | Reactive Handle. Significant downfield shift compared to alkyl chlorides (~3.5 ppm) due to the electron-deficient quinoline ring (benzylic-like effect) and the |

Critical Quality Attribute (CQA):

-

Impurity Check: If the reduction (Step 2) was incomplete, you will see an aldehyde proton singlet at ~10.5 ppm . If the chlorination (Step 3) is incomplete, the alcohol precursor

signal appears at ~4.9–5.0 ppm (often broader or exchangeable with

B. Carbon-13 NMR ( NMR)

Solvent:

| Carbon Type | Shift ( | Assignment |

| C2 (Ar-Cl) | ~148 – 150 | Deshielded by direct attachment to Chlorine and Nitrogen. |

| C4 | ~136 – 138 | Aromatic CH. |

| C3 | ~129 – 131 | Quaternary carbon bearing the chloromethyl group. |

| Benzenoid Ar-C | 126 – 132 | Complex cluster of signals (C5, C6, C7, C8, Bridgeheads). |

| -CH | 40 – 45 | Diagnostic Carbon. Distinctly upfield from aromatic region but deshielded by Cl. |

C. Mass Spectrometry (MS)

Ionization: ESI+ or EI

The mass spectrum provides the most rapid confirmation of the dichloro substitution pattern. Chlorine has two stable isotopes:

-

Molecular Ion (

): 211 (based on -

Isotope Pattern: Because the molecule contains two chlorine atoms, the molecular ion cluster follows a characteristic 9:6:1 intensity ratio:

-

m/z 211 (

): 100% Relative Intensity ( -

m/z 213 (

): ~65% Relative Intensity ( -

m/z 215 (

): ~10% Relative Intensity (

-

D. Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR

-

Absence of OH: No broad band at 3200–3400 cm

(confirms conversion from alcohol). -

Absence of C=O: No strong band at 1680–1700 cm

(confirms absence of aldehyde). -

C-Cl Stretch: Strong bands in the "fingerprint region" (600–800 cm

). -

C=N / C=C Stretch: Characteristic quinoline skeletal vibrations at 1580–1620 cm

.

Handling & Stability Protocols

This compound is an alkylating agent . The C3-chloromethyl group is highly reactive toward nucleophiles (including water and skin proteins).

-

Lachrymator: Like benzyl chloride, this compound can cause severe eye irritation. Handle only in a fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the

back to the alcohol ( -

TLC Monitoring:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (typically 8:2 or 9:1).

-

Visualization: UV Lamp (254 nm). The product (

) will be less polar (higher

-

References

-

Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines, Thienopyridines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

- Foundational text for the synthesis of the 2-chloro-3-formylquinoline precursor.

-

Ayoob, A. I., & Mohmood, F. N. (2020).[5][7] "Synthesis of Functionalized Dihydropyrimidothiazinoquinoline." Organic Chemistry Research, 6(2), 173-178.[2]

- Provides specific characterization data (Table 2) for 2-chloro-3-(chloromethyl)

-

BenchChem. (2025). "Structure and Data for this compound."

- Commercial verification of melting point (114-118°C)

-

World Intellectual Property Organization. (2023). "Patent WO2023278222A1: Il4i1 inhibitors and methods of use."

- Validates the large-scale synthesis (130g scale) and use of acetic acid/thionyl chloride protocols.

Sources

- 1. This compound | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemres.org [orgchemres.org]

- 3. WO2008082484A1 - 4,5-ring annulated indole derivatives for treating or preventing of hcv and related viral infections - Google Patents [patents.google.com]

- 4. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Reactivity profile of 2-Chloro-3-(chloromethyl)quinoline

This technical guide provides an in-depth analysis of the reactivity profile of 2-Chloro-3-(chloromethyl)quinoline , a versatile "Janus-faced" electrophile essential in heterocyclic chemistry and drug discovery.

A Technical Guide to Biselectrophilic Scaffold Manipulation

Executive Summary

This compound (CCMQ) represents a distinct class of biselectrophilic synthons. Its utility stems from the differential reactivity between two electrophilic sites: the heteroaryl chloride at position C2 and the benzylic-like chloride at the C3-methyl position.

For researchers, the value of CCMQ lies in its chemo-selectivity . Under controlled conditions, one can selectively functionalize the aliphatic side chain via

Electronic Structure & Reactivity Map

The molecule possesses two electrophilic centers with distinct "hard" and "soft" characters:

-

C3-Chloromethyl (

Locus): This position behaves as a benzylic halide. It is kinetically accessible and highly reactive toward "soft" nucleophiles (thiols, phosphites, iodides) via an -

C2-Chloro (

Locus): The chlorine at C2 is activated by the adjacent quinoline nitrogen (an electron sink). This position is susceptible to Nucleophilic Aromatic Substitution (

Reactivity Diagram

The following diagram maps the divergent pathways available based on reagent selection.

Figure 1: Divergent synthetic pathways for this compound based on nucleophile hardness and reaction conditions.

Chemo-Selectivity Analysis

Acidic Hydrolysis: The C2 Selectivity

Contrary to standard alkyl halide behavior, the C2-chloro position is more labile under acidic hydrolytic conditions than the C3-chloromethyl group.

-

Mechanism: Protonation of the quinoline nitrogen increases the electrophilicity of C2. Water attacks C2, displacing chloride to form the lactam (carbostyril).

-

Outcome: Refluxing CCMQ in acetic acid yields 3-(chloromethyl)quinolin-2(1H)-one . The benzylic chloride remains intact, allowing for subsequent functionalization of the lactam.

The Arbuzov Reaction: The C3 Selectivity

Reaction with triethyl phosphite follows the Michaelis-Arbuzov pathway.[1]

-

Mechanism: The phosphorus lone pair attacks the C3-methylene carbon (

), displacing chloride. The C2-Cl bond, being part of the aromatic system, is inert to this specific substitution mechanism. -

Outcome: Formation of diethyl (2-chloroquinolin-3-yl)methylphosphonate. This preserves the C2-Cl handle for later coupling (e.g., Suzuki-Miyaura).

Cyclization Cascades

When reacted with dinucleophiles (e.g., thiourea, primary amines, or 2-mercaptoaniline), CCMQ acts as a "linchpin" reagent.

-

Sequence: Typically, the nucleophile attacks the more accessible C3-chloromethyl group first (

), tethering the molecule. The pendant nucleophile then attacks C2 ( -

Result: Formation of fused tricyclic systems like thieno[2,3-b]quinolines or pyrrolo[2,3-b]quinolines.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-b]quinoline (Cyclization Validation)

This protocol demonstrates the simultaneous engagement of both electrophilic sites to build a fused heterocycle.

Reagents:

-

This compound (1.0 equiv)[2]

-

Sodium Sulfide nonahydrate (

) (1.1 equiv) -

Ethanol (0.5 M concentration relative to substrate)

-

DMF (catalytic amount, optional)

Methodology:

-

Preparation: Dissolve this compound in ethanol in a round-bottom flask.

-

Addition: Add sodium sulfide nonahydrate in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (

) should disappear, replaced by a highly fluorescent spot ( -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Isolation: A precipitate will form.[3] Filter the solid, wash copiously with water to remove salts, and dry under vacuum.

-

Purification: Recrystallize from ethanol/chloroform if necessary.

Mechanistic Insight: The sulfide anion (

Protocol B: Selective Hydrolysis to 3-(Chloromethyl)quinolin-2-one

Reagents:

-

This compound (1.0 g)

-

Glacial Acetic Acid (10 mL)

Methodology:

-

Dissolve the substrate in glacial acetic acid.

-

Reflux for 2 hours.

-

Pour the hot solution into 50 mL of ice water.

-

Collect the resulting colorless crystals via filtration.[2]

-

Yield: Typically >85%.

-

Characterization: IR will show a strong carbonyl stretch (~1650 cm⁻¹) absent in the starting material.

Data Summary: Reactivity Comparison

| Reagent | Conditions | Primary Attack Site | Product Class | Mechanism |

| Glacial AcOH | Reflux, 2h | C2-Cl | Carbostyril (Lactam) | Acid-catalyzed Hydrolysis |

| 120°C, Neat | C3-CH2Cl | Phosphonate | Michaelis-Arbuzov | |

| EtOH, Reflux | C3 then C2 | Thienoquinoline | ||

| Primary Amine | DMF, Heat | C3 then C2 | Pyrroloquinoline | |

| Sodium Azide | DMSO, RT | C3-CH2Cl | Azide |

Safety & Handling

-

Vesicant Hazard: Like most benzylic halides, this compound is a potent alkylating agent. It is a lachrymator and can cause severe skin burns and blistering.

-

Corrosive: The hydrolysis products include HCl. Glassware and seals must be resistant to acid corrosion.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory. All operations must be conducted in a high-flow fume hood.

References

-

Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational synthesis of the precursor 2-chloro-3-formylquinoline).

-

BenchChem. (n.d.). "Synthesis routes of this compound." BenchChem Database. Link (Protocol for selective hydrolysis to carbostyril).

-

Rashamuse, T. J., et al. (2009).[1] "Regio-controlled Michaelis–Arbuzov reactions of 3-(halomethyl)coumarins." Journal of Chemical Research.[1] Link (Analogous Arbuzov reactivity in benzopyrone systems).

-

ChemicalBook. (2025).[1][4] "this compound SDS." ChemicalBook Safety Data. Link (Safety and toxicology data).

-

RSC. (2012). "Synthesis of thieno[2,3-b]quinoline... via iodocyclization." Organic & Biomolecular Chemistry. Link (Validation of cyclization pathways).

Sources

A Technical Guide to the Discovery and History of Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline, a nitrogen-containing heterocyclic aromatic compound, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in a multitude of pharmaceuticals, agrochemicals, and dyes underscores the critical importance of efficient and versatile synthetic methodologies. This technical guide provides a comprehensive exploration of the seminal discoveries and historical development of quinoline synthesis. We move beyond a mere chronological listing to offer a deep, mechanistic analysis of the core named reactions, from the aggressive yet effective Skraup synthesis to the more nuanced condensation strategies of Friedländer, Combes, and Conrad-Limpach-Knorr. This document is structured to provide not only the historical context but also the underlying chemical principles, field-proven experimental protocols, and the causal logic behind key procedural choices, thereby equipping the modern researcher with a thorough understanding of this vital area of heterocyclic chemistry.

From Coal Tar to Rational Synthesis: The Genesis of Quinoline Chemistry

The journey of quinoline begins not with a deliberate synthesis but with its discovery from a complex industrial byproduct. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, oily substance from coal tar, which he named "Leukol".[1] Shortly thereafter, in 1842, French chemist Charles Frédéric Gerhardt obtained a similar compound through the harsh alkaline distillation of the antimalarial alkaloid quinine, terming his discovery "quinoline." It was not until 1845 that August Wilhelm von Hofmann established that these two substances were identical, solidifying the discovery of this new heterocyclic entity.[1]

This initial reliance on isolation from coal tar was inefficient and provided no pathway to the functionalized quinoline derivatives needed for systematic investigation. The burgeoning field of synthetic organic chemistry in the late 19th century rose to this challenge, ushering in an era of named reactions that defined the field and remain foundational to this day. These methods established the core strategic approach that persists in modern synthesis: the construction of the quinoline ring system by annulating a three-carbon unit onto an aniline precursor.

The Era of Cyclocondensation: Foundational Syntheses of the Quinoline Core

The late 19th century was a crucible of innovation in organic synthesis, producing several robust methods for quinoline construction that are still taught and practiced. These reactions, while classic, are not mere historical artifacts; they are powerful tools that showcase fundamental principles of reactivity and mechanism.

The Skraup Synthesis (1880): A Forceful and Enduring Method

The first truly general and widely adopted synthesis of quinoline was developed by the Czech chemist Zdenko Hans Skraup in 1880.[1][2] The Skraup synthesis is characterized by its harsh conditions but is valued for its ability to produce the parent quinoline and its simple derivatives from readily available starting materials.

Reaction Overview: The Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent, such as nitrobenzene.[2][3] The reaction is notoriously exothermic and can be violent if not properly controlled.[4][5]

Mechanism and Causality: The success of the Skraup synthesis hinges on a cascade of carefully orchestrated, albeit forceful, chemical transformations.

-

Generation of the Electrophile: The primary role of concentrated sulfuric acid is to act as a powerful dehydrating agent. It reacts with glycerol to generate acrolein (propenal), a highly reactive α,β-unsaturated aldehyde, which serves as the key three-carbon electrophile.[1][5][6]

-

Conjugate Addition: The nitrogen atom of the aniline acts as a nucleophile, executing a 1,4-conjugate (Michael) addition to the acrolein.[5][6] This step forges the first critical bond between the aniline and the three-carbon unit.

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate is then activated by the acidic medium. The protonated carbonyl group renders the aldehyde carbon sufficiently electrophilic to be attacked by the electron-rich aniline ring, leading to an intramolecular cyclization. A subsequent dehydration step generates 1,2-dihydroquinoline.[5][6]

-

Aromatization: The final step is the oxidation of the 1,2-dihydroquinoline to the stable aromatic quinoline. The nitrobenzene, often corresponding to the aniline used, serves as the oxidant and is itself reduced to aniline, which can then participate in the reaction.

Causality in Experimental Choices: The notoriously vigorous nature of the reaction necessitates specific experimental controls. The addition of ferrous sulfate (FeSO₄) is a critical, field-proven modification.[4][7] It acts as a moderator, ensuring the reaction proceeds more smoothly and preventing it from becoming uncontrollably violent by extending the reaction over a longer period.[4][7]

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline (freshly distilled), "Dynamite" glycerol (<0.5% water), nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O).

-

Procedure:

-

In a large (e.g., 5-L) round-bottom flask equipped with a robust reflux condenser, combine aniline (240 g, 2.58 mol), nitrobenzene (150 g, 1.22 mol), and ferrous sulfate heptahydrate (10 g).

-

Add glycerol (720 g, 7.82 mol) to the flask and swirl vigorously to ensure thorough mixing.

-

Slowly and with extreme caution, add concentrated sulfuric acid (450 g, 4.59 mol) in portions, with continuous swirling. The aniline sulfate should dissolve, and the ferrous sulfate should be well-distributed.[4]

-

Heat the mixture gently in a fume hood. The reaction is highly exothermic; once initiated, the external heat source should be removed immediately. The mixture will boil vigorously.

-

After the initial exotherm subsides, reapply heat and maintain a steady reflux for 4-5 hours.

-

Allow the mixture to cool. Dilute with water (approx. 2 L) and then carefully neutralize the excess acid by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

-

Isolate the crude quinoline via steam distillation. Unreacted nitrobenzene will distill first, followed by the quinoline.

-

Separate the organic layer of the distillate, dry over anhydrous potassium hydroxide, and purify by vacuum distillation, collecting the fraction boiling at 110–114 °C/14 mmHg.[4]

-

Diagram: Skraup Synthesis Workflow

Sources

- 1. iipseries.org [iipseries.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. benchchem.com [benchchem.com]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

An In-depth Technical Guide to the Lipophilicity of Chloro-substituted Quinolines

Introduction: The Critical Role of Lipophilicity in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1] The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] This guide provides a deep dive into the lipophilicity of chloro-substituted quinolines, a class of compounds where the simple addition of a chlorine atom can profoundly modulate biological activity.

Lipophilicity is quantitatively expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A delicate balance of lipophilicity is crucial; sufficient lipophilicity is required for the molecule to traverse cellular membranes, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.

The introduction of a chlorine atom onto the quinoline ring system is a common strategy in drug design to fine-tune a molecule's lipophilicity and electronic properties. This guide will explore the theoretical underpinnings of how chloro-substitution impacts lipophilicity, provide detailed, field-proven protocols for its experimental determination, and discuss the utility of computational models in predicting this vital parameter.

The Influence of Chloro-Substitution on Quinoline Lipophilicity: A Positional Analysis

The addition of a chlorine atom to an aromatic system, such as the quinoline nucleus, generally increases its lipophilicity. This is attributed to the replacement of a relatively small hydrogen atom with a larger, more polarizable chlorine atom, which contributes to greater van der Waals interactions with the nonpolar solvent in the log P determination. However, the magnitude of this effect is not uniform and is highly dependent on the position of the chlorine substituent on the quinoline ring.

The electronic landscape of the quinoline ring system, with its electron-rich carbocyclic (benzene) ring and electron-deficient heterocyclic (pyridine) ring, means that the position of the chlorine atom influences not only the overall hydrophobicity but also the molecule's dipole moment and capacity for intermolecular interactions. For instance, a chlorine atom on the pyridine ring (positions 2, 3, and 4) will have a different electronic effect compared to one on the benzene ring (positions 5, 6, 7, and 8), which in turn can subtly alter the molecule's interaction with both the aqueous and lipid phases.

To illustrate the impact of the chlorine atom's position, a comparative analysis of computationally predicted logP values for various monochloroquinoline isomers is presented below.

Data Presentation: Calculated logP Values of Monochloroquinoline Isomers

The following table summarizes the calculated logP values (XLogP3) for the seven monochloroquinoline isomers, providing a quantitative insight into the positional effects of chloro-substitution.

| Compound | CAS Number | Molecular Formula | Calculated logP (XLogP3) | Data Source |

| 2-Chloroquinoline | 612-62-4 | C₉H₆ClN | 2.7 | [1] |

| 3-Chloroquinoline | 612-59-9 | C₉H₆ClN | 3.2 | [3] |

| 4-Chloroquinoline | 611-35-8 | C₉H₆ClN | 1.6 | [4] |

| 5-Chloroquinoline | 635-27-8 | C₉H₆ClN | 3.3 | [5] |

| 6-Chloroquinoline | 612-57-7 | C₉H₆ClN | 2.7 | [6] |

| 7-Chloroquinoline | 612-61-3 | C₉H₆ClN | 2.9 | [7] |

| 8-Chloroquinoline | 611-33-6 | C₉H₆ClN | 2.4 | [8] |

Note: The XLogP3 values are computationally derived and serve as a valuable tool for comparative analysis. Experimental values may vary.

Experimental Determination of Lipophilicity: Methodologies and Protocols

While computational methods provide rapid estimations, the experimental determination of logP remains the gold standard for accuracy. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method directly measures the partitioning of a compound between n-octanol and water. Its conceptual simplicity and direct measurement approach make it a highly reliable technique.[9][10]

Objective: To determine the octanol-water partition coefficient (log P) of a chloro-substituted quinoline.

Materials:

-

Chloroquinoline derivative of interest

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Volumetric flasks

-

Pipettes

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC with a suitable detector

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for several minutes and allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

-

Preparation of the Test Solution: Accurately weigh a small amount of the chloroquinoline derivative and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration. The choice of solvent depends on the expected solubility of the compound.

-

Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated water (e.g., 5 mL of each). Add a small, accurately measured volume of the stock solution to the tube.

-

Equilibration: Cap the tube tightly and shake it vigorously using a mechanical shaker for a predetermined time (e.g., 1-2 hours) to ensure that partitioning equilibrium is reached. The optimal shaking time should be determined empirically for the class of compounds.

-

Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for a sufficient time (e.g., 15-30 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the chloroquinoline derivative in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC.

-

Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The log P is the base-10 logarithm of P.

P = [Compound]octanol / [Compound]water log P = log10(P)

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes in the phases during the experiment, which would lead to inaccurate concentration measurements. Centrifugation is essential for a clean separation of the two phases, especially if microemulsions have formed during shaking.

Self-Validating System: The protocol's integrity is maintained by running a blank (solvents only) to zero the analytical instrument and by preparing a standard curve of the compound in each phase to ensure accurate quantification. Replicate measurements are necessary to assess the reproducibility of the results.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster, more automated, and less material-intensive method for estimating logP.[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Objective: To estimate the log P of a chloro-substituted quinoline using RP-HPLC.

Materials:

-

Chloroquinoline derivative of interest

-

A set of reference compounds with known log P values that bracket the expected log P of the test compound.

-

HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

-

HPLC-grade solvents and reagents.

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and the reference compounds in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions: Set up the HPLC system with a C18 column and an isocratic mobile phase. The composition of the mobile phase (ratio of organic solvent to aqueous buffer) should be optimized to achieve good separation and reasonable retention times for all compounds.

-

Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's dead time.

-

Injection of Standards and Test Compound: Inject the reference compounds and the test compound individually onto the HPLC column and record their retention times (tR).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor (k') using the formula:

k' = (tR - t₀) / t₀

-

Creation of a Calibration Curve: Plot the logarithm of the capacity factor (log k') for the reference compounds against their known log P values. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log P and x = log k'.

-

Estimation of log P for the Test Compound: Calculate the log k' for the chloroquinoline derivative and use the regression equation from the calibration curve to determine its log P value.

Causality Behind Experimental Choices: The choice of a C18 column provides a nonpolar stationary phase that interacts with the analytes based on their hydrophobicity. An isocratic mobile phase is used to ensure that the retention is solely dependent on the compound's interaction with the stationary phase under constant conditions. The use of a set of standards with known logP values is essential to calibrate the system and establish a reliable correlation between retention and lipophilicity.

Self-Validating System: The linearity of the calibration curve (R² value close to 1) validates the correlation between log k' and log P for the chosen set of standards and chromatographic conditions. The inclusion of a quality control standard with a known log P in each run can further ensure the consistency and accuracy of the measurements.

Computational Approaches to Lipophilicity Prediction

In silico methods for predicting logP have become indispensable tools in modern drug discovery, allowing for the rapid screening of large virtual libraries of compounds before their synthesis.[12] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.

-

Atom-based methods: These approaches calculate logP by summing the contributions of individual atoms.

-

Fragment-based methods: These methods dissect the molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.

-

Property-based methods: These approaches use whole-molecule properties, such as molecular surface area and polarizability, to predict logP.

Several software packages are available for logP prediction, each employing different algorithms. It is important to note that the accuracy of these predictions can vary depending on the chemical space of the training set used to develop the algorithm. Therefore, it is often advisable to use multiple predictors and consider the consensus value.

Visualizing the Lipophilicity Workflow

To provide a clear overview of the process of determining the lipophilicity of chloro-substituted quinolines, the following diagrams illustrate the key workflows.

Caption: Experimental workflows for logP determination.

Caption: Computational workflow for logP prediction.

Conclusion: Integrating Lipophilicity Assessment into Rational Drug Design

The lipophilicity of chloro-substituted quinolines is a critical parameter that dictates their pharmacokinetic and pharmacodynamic behavior. As demonstrated, the position of the chlorine atom on the quinoline scaffold has a significant, non-uniform impact on the molecule's logP value. This underscores the importance of a nuanced understanding of structure-lipophilicity relationships in the rational design of new quinoline-based therapeutic agents.

This guide has provided a comprehensive overview of the theoretical considerations, practical experimental protocols, and valuable computational tools for assessing the lipophilicity of this important class of compounds. By integrating these methodologies into the drug discovery workflow, researchers can make more informed decisions in lead optimization, ultimately enhancing the probability of developing safe and effective medicines. The synergy between robust experimental data and rapid computational screening empowers the modern medicinal chemist to navigate the complex landscape of drug design with greater precision and efficiency.

References

-

PubChem. (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Cheméo. (2026). 4-Chloroquinoline. Cheméo. Retrieved February 12, 2026, from [Link]

- Avdeef, A. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 87(12), 1523–1526.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 12, 2026, from [Link]

-

Stenutz, R. (n.d.). 2-chloroquinoline. Stenutz. Retrieved February 12, 2026, from [Link]

-

Stenutz, R. (n.d.). 8-chloroquinoline. Stenutz. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- National Center for Biotechnology Information. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2018). Experimentally determined log P o/w values. Shake flask method. Retrieved February 12, 2026, from [Link]

-

Advanced Chemistry Development, Inc. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved February 12, 2026, from [Link]

- National Center for Biotechnology Information. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.

- MDPI. (2024).

- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Celal Bayar Üniversitesi Fen Bilimleri Dergisi, 19(3), 321-333.

-

ResearchGate. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

- ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 805-814.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2014). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved February 12, 2026, from [Link]

Sources

- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloroquinoline [stenutz.eu]

- 3. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Researcher's In-Depth Guide to Sourcing and Utilizing 2-Chloro-3-(chloromethyl)quinoline for Drug Discovery

Introduction: The Significance of 2-Chloro-3-(chloromethyl)quinoline in Modern Drug Development

This compound is a bifunctional quinoline derivative that has emerged as a valuable scaffold in the synthesis of novel therapeutic agents. Its quinoline core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a reactive chloromethyl group at the 3-position and a chloro substituent at the 2-position provides synthetic handles for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for new drugs.

This compound is particularly noted for its use as a reactant in the preparation of potent inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) NS5B polymerase.[1] The quinoline moiety itself is a key component in a wide array of biologically active compounds with applications as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents.[2] The strategic importance of this building block necessitates a thorough understanding of its commercial availability, quality attributes, and proper handling to ensure the integrity and reproducibility of research and development activities.

Navigating the Commercial Landscape: Identifying and Qualifying Suppliers

A reliable supply of high-purity this compound is paramount for any research program. The quality of this starting material directly impacts the success of subsequent synthetic steps and the biological activity of the final compounds.

Prominent Commercial Suppliers

Several chemical suppliers offer this compound in various quantities, from research-grade grams to bulk kilograms. The following table provides a non-exhaustive list of established vendors.

| Supplier | Purity Specification | Available Quantities |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g |

| Sigma-Aldrich | Not specified | Custom synthesis |

| Thermo Fisher Scientific | Not specified | Various |

| ChemicalBook | Lists various suppliers with purities around 98% | Grams to kilograms |

This table is for informational purposes and researchers should conduct their own due diligence before procurement.

The Scientist's Checklist for Supplier Qualification

Beyond simply finding a supplier, a rigorous qualification process is essential. As a senior scientist, I advocate for a multi-faceted approach to supplier evaluation, focusing on the following critical aspects:

-

Purity and Comprehensive Analytical Data: Insist on a Certificate of Analysis (CoA) with every batch. A trustworthy CoA will not just state the purity but also detail the analytical methods used for its determination, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] For a compound like this compound, which is a solid, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial to confirm the structure. The CoA should also provide information on the levels of residual solvents and any identified impurities. The melting point is another key indicator of purity; for this compound, it is typically in the range of 115-119°C.[1]

-

Regulatory Compliance and Documentation: A reputable supplier will readily provide a comprehensive Safety Data Sheet (SDS). The SDS is a critical document that outlines the hazards associated with the compound and provides essential information on safe handling, storage, and emergency procedures.[4]

-

Consistency and Batch-to-Batch Reproducibility: In drug discovery programs, consistency is key. Inquire about the supplier's batch-to-batch consistency and their quality control processes. A reliable supplier should be able to provide data demonstrating minimal variation between different lots.

-

Technical Support and Expertise: The value of knowledgeable technical support cannot be overstated. A good supplier will have a team of scientists who can answer questions about the product's stability, solubility, and reactivity, and can provide guidance on its use in specific applications.

From Benchtop to Reaction: Safe Handling and Practical Application

Safe Handling and Storage: A Protocol Rooted in Safety

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Based on available Safety Data Sheets, this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5]

Step-by-Step Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[4]

-

Ventilation: Handle the solid compound exclusively in a certified chemical fume hood to avoid inhalation of dust particles.[4]

-

Dispensing: When weighing and dispensing the solid, use caution to prevent creating dust. Use a spatula and a tared weighing vessel.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage temperature is between 2-8°C.[1]

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Preparing a Stock Solution: A Foundational Experimental Step

For many applications, a stock solution of this compound will be required. This compound is reported to be soluble in dimethylformamide (DMF).

Protocol for Preparing a 100 mM Stock Solution in DMF:

-

Calculation: Determine the required mass of this compound for your desired volume and concentration. The molecular weight is 212.08 g/mol .[1] For 10 mL of a 100 mM solution, you would need 21.21 mg.

-

Weighing: Accurately weigh the required amount of the solid in a tared vial inside a chemical fume hood.

-

Dissolution: Add the desired volume of anhydrous DMF to the vial.

-

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

-

Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C for short-term storage. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. The stability of the solution under these conditions should be experimentally verified for long-term use.

A Deeper Dive: Synthesis and Impurity Profile

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could interfere with downstream applications.

Common Synthetic Pathway

The synthesis of this compound typically starts from the corresponding acetanilide, which undergoes a Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline.[2][6][7] This aldehyde is then reduced to the corresponding alcohol, which is subsequently chlorinated to yield the final product.

Potential Impurities and Their Impact

The multi-step synthesis of this compound can introduce several impurities. A discerning scientist must be aware of these possibilities:

-

Unreacted Starting Materials: Incomplete reactions can lead to the presence of 2-chloro-3-formylquinoline or (2-chloroquinolin-3-yl)methanol in the final product. The aldehyde impurity can participate in unwanted side reactions, while the alcohol can compete with the desired reaction in nucleophilic substitutions.

-

Over-chlorinated Byproducts: The chlorination of the methyl group can be challenging to control perfectly. Over-chlorination can lead to the formation of 2-chloro-3-(dichloromethyl)quinoline or 2-chloro-3-(trichloromethyl)quinoline. These impurities can alter the reactivity and stoichiometry of subsequent reactions.

-

Impurities from the Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can sometimes yield regioisomers or other byproducts depending on the substrate and reaction conditions.

-

Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product. These should be identified and quantified on the CoA.

The presence of these impurities can have significant consequences in a drug discovery campaign, leading to difficulties in purification, inaccurate biological data, and problems with reaction reproducibility. Therefore, it is imperative to source material with the highest possible purity and to be aware of the potential for these and other impurities.

Conclusion: A Critical Reagent Demanding Careful Consideration

This compound is a powerful and versatile building block for the synthesis of novel compounds with therapeutic potential. Its successful application in research and drug development hinges on a thorough understanding of its commercial availability, a rigorous approach to supplier qualification, meticulous attention to safe handling procedures, and an awareness of its synthetic pathway and potential impurity profile. By adhering to the principles of scientific integrity and exercising due diligence in the sourcing and use of this critical reagent, researchers can enhance the reliability and success of their scientific endeavors.

References

-

El-Sayed, M. A. A., & Al-Ghorbani, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 869-893. [Link]

-

Desai, N. C., & Trivedi, J. C. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(5), 1469-1476. [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

- Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry. [URL not available]

- Surrey, A. R., & Cutler, R. A. (1951). Process for the preparation of chlorinated quinolines.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

-

Buisman, J. A. K. (n.d.). Chlorination Chemistry. [Link]

- Ishii, A., & Nakayama, J. (1993). Method for chlorination of methylated aromatic compounds.

-

Wikipedia. (n.d.). 2-Chloroquinoline. [Link]

- Hoechst Aktiengesellschaft. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use.

- Mitsui Toatsu Chemicals, Inc. (1994). Method for chlorination of methylated aromatic compounds.

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

Hoth, S. J. (2005). Carcinogenicity of the chlorination disinfection by-product MX. Toxicology and applied pharmacology, 207(2 Suppl), 357–364. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

International Institute for Science, Technology and Education (IISTE). (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemical and Process Engineering Research, 11. [Link]

Sources

- 1. This compound | 90097-52-2 [chemicalbook.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iiste.org [iiste.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. ajgreenchem.com [ajgreenchem.com]

Strategic Targeting of Quinoline Scaffolds: From Infectious Disease to Oncology

[1]

Executive Summary

The quinoline scaffold remains one of the most versatile "privileged structures" in medicinal chemistry. Its ability to interact with diverse biological targets—ranging from DNA intercalators and enzymes to membrane receptors—stems from its planar aromatic system and the basic nitrogen atom, which facilitates hydrogen bonding and metal chelation. This guide dissects the primary therapeutic targets for modern quinoline analogs, moving beyond historical antimalarials to cutting-edge applications in oncology (kinase inhibition), tuberculosis (ATP synthase blockade), and neurodegeneration (multi-target ligands). It provides actionable experimental protocols and mechanistic insights to support your drug discovery pipelines.

Infectious Disease Targets: Redefining the Classics

Tuberculosis: The ATP Synthase Revolution

While older quinolines targeted DNA gyrase (fluoroquinolones), the diarylquinoline class, led by Bedaquiline (TMC207) , has validated a novel target: mycobacterial ATP synthase.

-

Target: F1F0-ATP synthase (specifically the c-subunit of the F0 rotor).

-

Mechanism of Action (MoA): Bedaquiline binds specifically to the c-ring of the ATP synthase. This binding mechanically obstructs the rotation of the rotor ring, which is essential for proton translocation. Without rotation, the enzyme cannot catalyze the conversion of ADP to ATP, leading to ATP depletion and bactericidal activity against both replicating and dormant Mycobacterium tuberculosis.

-

Key Structural Insight: The specificity arises from the drug's interaction with the ion-binding sites on the c-ring, a feature distinct from mammalian mitochondrial ATP synthase, ensuring a high therapeutic index.

Malaria: Heme Detoxification and Beyond

The classic target remains the inhibition of hemozoin formation in the parasite's digestive vacuole. However, resistance has necessitated the development of next-generation analogs (e.g., ferroquine) and 8-aminoquinolines (e.g., tafenoquine) that target the liver stage.

-

Target: Heme Polymerization (Hemozoin formation).[1]

-

Mechanism: Inside the acidic food vacuole, the parasite degrades hemoglobin, releasing toxic free heme. Quinolines bind to hematin dimers, preventing their crystallization into non-toxic hemozoin. The accumulation of free heme/drug-heme complexes induces oxidative stress and membrane lysis.

Visualization: Bedaquiline Mechanism of Action

Figure 1: Mechanistic pathway of Bedaquiline-induced ATP synthase inhibition in Mycobacterium tuberculosis.

Oncology Targets: Kinase Inhibition

Quinoline analogs have found immense success as Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain.

Key Kinase Targets[3][4]

-

c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in many solid tumors. Quinolines like Cabozantinib and Foretinib act as multi-kinase inhibitors.[2]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Critical for tumor angiogenesis.[2][3][4] Lenvatinib is a prime example of a quinoline-carboxamide derivative targeting VEGFR1-3.

-

Mechanism: These molecules compete with ATP for the binding site (Type I) or bind to the inactive conformation (Type II), preventing downstream phosphorylation cascades (RAS/RAF/MEK and PI3K/AKT) that drive proliferation and survival.

Protocol 1: In Vitro Kinase Inhibition Screening

A self-validating luminescence protocol to determine IC50 values for novel quinoline analogs against recombinant kinases (e.g., c-Met or VEGFR).

Principle: Measures the depletion of ATP or the generation of ADP after a kinase reaction. The ADP-Glo™ or similar Kinase-Glo® systems are standard.

Materials:

-

Recombinant Kinase (e.g., c-Met).

-

Substrate (Poly(Glu,Tyr) or specific peptide).

-

Ultra-pure ATP.

-

Test Compounds (Quinoline analogs dissolved in DMSO).

-

ADP Detection Reagent (Luciferase/Luciferin mix).

-

White 384-well microplates.

Workflow:

-

Preparation: Dilute test compounds in kinase buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) to 4x final concentration. Prepare a serial dilution (e.g., 10-point dose-response).

-

Enzyme Addition: Add 2.5 µL of kinase solution to wells.

-

Compound Addition: Add 2.5 µL of diluted compound. Incubate for 10 min at Room Temperature (RT) to allow equilibrium binding.

-

Reaction Start: Add 5 µL of ATP/Substrate mix. (Final ATP concentration should be at Km).[1]

-

Incubation: Incubate at RT for 60 minutes.

-

Termination & Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 min.

-

Readout: Measure luminescence on a plate reader.

-

Analysis: Normalize data to "No Enzyme" (100% Inhibition) and "No Inhibitor" (0% Inhibition) controls. Fit curves using a 4-parameter logistic model to calculate IC50.

Validation Check: Z-factor must be > 0.5 for the assay to be considered robust.

Neurodegenerative Targets: The Multi-Target Approach

In Alzheimer’s Disease (AD), the "one drug, one target" paradigm has largely failed. Quinoline analogs are now designed as Multi-Target-Directed Ligands (MTDLs) .

-

Metal Chelation: 8-hydroxyquinoline derivatives (e.g., PBT2 ) chelate excess Cu²⁺ and Zn²⁺ in the brain. This prevents metal-induced Aβ aggregation and reduces oxidative stress (ROS) generated by redox-active metals.

-

Enzyme Inhibition: Hybrids are designed to simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) to boost neurotransmitter levels while protecting neurons.

Experimental Workflow: P. falciparum Growth Inhibition

Standard protocol for assessing antimalarial potency of quinoline derivatives.

Protocol 2: SYBR Green I Fluorescence Assay

Principle: SYBR Green I intercalates into double-stranded DNA. Since mature erythrocytes lack DNA, fluorescence signal is directly proportional to parasite proliferation.

Workflow:

-

Culture: Maintain P. falciparum (strain 3D7 or Dd2) in RPMI 1640 with 5% Albumax II at 2% hematocrit.

-

Synchronization: Synchronize cultures to the ring stage using 5% sorbitol treatment 48 hours prior to assay.

-

Plating:

-

Prepare 2x drug concentrations in complete medium in 96-well black plates.

-

Add synchronized parasite culture (final: 1% parasitemia, 2% hematocrit).

-

Final volume: 200 µL/well.

-

-

Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% CO2, 5% O2).

-

Lysis & Staining:

-

Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

Add SYBR Green I (10,000x stock) to lysis buffer at 0.2 µL/mL.

-

Add 100 µL of Lysis/Dye mix to each well.

-

-

Readout: Incubate 1 hour in dark at RT. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Data: Plot fluorescence vs. log[drug] to determine EC50.

Future Perspectives: Quinoline-Based PROTACs

The frontier of quinoline research lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, inducing its degradation.[]

-

Quinoline's Role:

-

As the Warhead: Quinolines targeting kinases (e.g., c-Met) can be linked to E3 ligase ligands (like Thalidomide for CRBN or VHL ligands).

-

As the E3 Ligand: Recent studies explore quinoline-sulfonamide derivatives as novel ligands for DCAF15 (an E3 ligase adaptor), expanding the toolbox beyond CRBN/VHL.

-

-

Advantage: Allows for the degradation of "undruggable" targets or overcoming resistance mutations where simple occupancy is insufficient.

Visualization: Drug Discovery Pipeline for Quinolines

Figure 2: Integrated workflow for the discovery and optimization of quinoline-based therapeutics.

References

-

Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[6] Science. Link

-

Smilkstein, M., et al. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy. Link

-

Yakes, F.M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics. Link

-

Prati, F., et al. (2016). "New Bedaquiline Analogues and Their Activity Against Mycobacterium tuberculosis." Journal of Medicinal Chemistry. Link

-

Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link

-

Adlard, P.A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Lenvatinib: A Promising Molecular Targeted Agent for Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lenvatinib in the Therapy of Aggressive Thyroid Cancer: State of the Art and New Perspectives with Patents Recently Applied - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents [austinpublishinggroup.com]

Methodological & Application

Synthesis of 2-Chloro-3-(chloromethyl)quinoline from 2-chloro-3-formylquinoline

Executive Summary

This application note details the robust, two-step synthesis of 2-chloro-3-(chloromethyl)quinoline (CAS: 90097-52-2) starting from 2-chloro-3-formylquinoline . This transformation is a critical workflow in medicinal chemistry, as the resulting chloromethyl derivative serves as a versatile electrophile for synthesizing complex quinoline-based therapeutics (e.g., receptor antagonists, antimalarials).

The protocol utilizes a reductive-chlorination strategy:

-

Chemoselective Reduction: Conversion of the aldehyde to a primary alcohol using Sodium Borohydride (

).[1] -

Deoxychlorination: Conversion of the alcohol to the alkyl chloride using Thionyl Chloride (

).[2]

This guide emphasizes process safety, impurity control, and scalability, distinguishing it from general academic procedures.

Reaction Pathway & Mechanism[3][4][5][6][7]

The synthesis proceeds via a stable alcohol intermediate. Direct reductive chlorination is avoided to prevent over-reduction of the quinoline ring or hydrolysis of the sensitive 2-chloro substituent.

Mechanistic Insight[4][6]

-

Step 1 (Reduction): The borohydride anion (

) acts as a nucleophilic source of hydride ( -

Step 2 (Chlorination): Thionyl chloride converts the hydroxyl group into a good leaving group (chlorosulfite ester). The chloride ion then displaces this group (typically via an

or

Visual Pathway (Graphviz)

Figure 1: Sequential transformation pathway. Blue arrow indicates reduction; Green arrow indicates chlorination.

Experimental Protocols

Step 1: Synthesis of (2-Chloroquinolin-3-yl)methanol

Objective: Selectively reduce the aldehyde without affecting the 2-chloro moiety.

Reagents:

-

2-Chloro-3-formylquinoline (1.0 eq)

-

Sodium Borohydride (

) (0.5 - 0.6 eq) -

Methanol (Grade: ACS Reagent, Anhydrous preferred)

Protocol:

-

Setup: Charge a round-bottom flask with 2-chloro-3-formylquinoline (1.0 eq) and Methanol (10 mL/g of substrate). Stir to obtain a suspension/solution.

-

Cooling: Place the flask in an ice-water bath (

). -

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur. Ensure venting. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1-2 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Quench: Cool back to

. Slowly add water (or saturated -

Isolation:

-

Evaporate bulk Methanol under reduced pressure.

-

Extract the residue with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: The crude solid is usually sufficiently pure (>95%). If needed, recrystallize from Ethanol/Hexane.

Step 2: Synthesis of this compound

Objective: Convert the alcohol to the alkyl chloride efficiently.

Reagents:

-

(2-Chloroquinolin-3-yl)methanol (Intermediate from Step 1)[3]

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Dichloromethane (DCM) or Toluene (Solvent)

-

Catalytic DMF (Optional, 1-2 drops)

Protocol:

-

Setup: Dissolve the alcohol intermediate in dry DCM (10 mL/g) under an inert atmosphere (

or -

Addition: Cool to

. Add-

Note: Gas evolution (

,

-

-

Reaction: Allow to warm to RT. If conversion is slow (checked by TLC), heat to reflux (

for DCM, or -

Workup:

-

Evaporate the solvent and excess

under reduced pressure. Caution: Vapors are corrosive. -

Redissolve the residue in DCM and wash with saturated

(cold) to neutralize residual acid. -

Dry over

and concentrate.

-

-

Final Product: The product is obtained as a white to light-yellow solid.

Analytical Validation & Specifications

The following data parameters are expected for the purified product (CAS 90097-52-2).

| Parameter | Specification | Method of Verification |

| Appearance | White to light yellow crystalline solid | Visual Inspection |

| Melting Point | 114.0 – 118.0 °C | Capillary Melting Point |

| Purity | > 98.0% | HPLC / GC |

| NMR (CDCl3 or DMSO-d6) | ||

| Solubility | Soluble in DCM, CHCl3, DMSO; Insoluble in water | Solubility Test |

Workflow Logic & Troubleshooting

The following decision tree assists in troubleshooting common synthetic issues.

Figure 2: Troubleshooting logic for incomplete conversion or side-reactions.

Critical Optimization Notes:

-

Stoichiometry: Do not use a large excess of

. While the 2-chloro group is relatively stable, large excesses of hydride at elevated temperatures can lead to hydrodehalogenation (loss of the Cl atom). -

Scrubbing: Step 2 generates stoichiometric amounts of

and -

Stability: The chloromethyl product is an alkylating agent. It is sensitive to moisture (hydrolysis back to alcohol) and should be stored in a desiccator or sealed under inert gas at

.

Safety & Hazard Identification

Signal Word: DANGER

-

H341: Suspected of causing genetic defects (typical for alkylating benzylic chlorides).[7]

PPE Requirements:

-

Gloves: Nitrile or Laminate film (Silver Shield) for SOCl2 handling.

-

Respiratory: Use a full-face respirator if hood ventilation is insufficient during the chlorination step.

References

-

Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link (Context: Synthesis of the starting material 2-chloro-3-formylquinoline).[3]

-

TCI Chemicals. (n.d.). Product Specification: this compound (CAS 90097-52-2).[5] Link (Source for physical properties and melting point data).

- Bhat, M. A., et al. (2012). Synthesis and Biological Evaluation of Quinoline Derivatives. Chemical Sciences Journal. (General reference for NaBH4 reduction of quinoline-3-carbaldehydes).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Link (Safety and structural context).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]

- 5. This compound | 90097-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pentachemicals.eu [pentachemicals.eu]

Using 2-Chloro-3-(chloromethyl)quinoline as a synthetic building block

Application Note: Strategic Utilization of 2-Chloro-3-(chloromethyl)quinoline in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 90097-52-2) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two halogenated centers: the C3-chloromethyl group (an aliphatic, benzylic-like halide) and the C2-chloro group (an electron-deficient heteroaryl halide).

This application note details the strategic manipulation of these sites to access fused heterocyclic systems (thienoquinolines, pyrroloquinolines) and diverse small-molecule libraries. By exploiting the kinetic difference between the aliphatic SN2-labile C3 site and the SNAr-active C2 site, researchers can achieve regioselective functionalization without protecting groups.

Scaffold Analysis & Reactivity Profile

The molecule presents two distinct electrophilic sites. Understanding their reactivity hierarchy is the key to successful synthesis.

| Site | Chemical Nature | Reactivity Mode | Kinetic Profile | Optimal Nucleophiles |

| C3 (-CH₂Cl) | Primary Alkyl Halide (Benzylic) | SN2 Substitution | Fast (RT - 60°C) | Amines, Thiols, Alkoxides, Azides |

| C2 (-Cl) | Heteroaryl Chloride | SNAr / Pd-Coupling | Slow (Requires Heat/Cat.) | Aryl boronic acids, Hydrazines, Thioamides |

Strategic Rule: In the absence of transition metal catalysts, nucleophilic attack will occur preferentially at the C3-chloromethyl position due to the lower activation energy of the SN2 pathway compared to the SNAr pathway at C2.

Figure 1: Reactivity divergence. Path A is the standard entry point for sequential functionalization.

Application Protocols

Protocol A: Synthesis of Thieno[2,3-b]quinoline Derivatives

Target: Fused sulfur heterocycles for DNA intercalation or kinase inhibition.

This protocol utilizes a "Sulfur-Insertion / Cyclization" cascade. Thiourea is used as a masked sulfide equivalent, preventing polymerization that can occur with free sulfide ions.

Reagents:

-

This compound (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (0.5 M concentration)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Isothiouronium Salt Formation: Dissolve the starting material in absolute ethanol. Add thiourea (1.1 equiv).[1] Reflux for 1–2 hours.

-

Checkpoint: A white precipitate (isothiouronium chloride salt) may form. This indicates C3 substitution is complete.

-

-

Hydrolysis & Cyclization: Add aqueous NaOH (2.5 equiv) directly to the reaction mixture. Continue reflux for 2–4 hours.

-

Mechanism:[1] The base hydrolyzes the salt to the free thiol (–CH₂SH), which immediately attacks the C2-chloro position via intramolecular SNAr.

-

-

Workup: Cool to room temperature. The product, thieno[2,3-b]quinoline , often precipitates as a solid.

-

Purification: Filter the solid, wash with water (to remove salts), and recrystallize from Ethanol/DMF.

Yield Expectation: 75–85%

Protocol B: Sequential Amination for Library Generation

Target: 2,3-Disubstituted quinolines (Kinase Inhibitor Scaffolds).

This protocol demonstrates the "Kinetic Separation" strategy. We install a diversity element at C3 first, then functionalize C2.

Step 1: C3-Amination (Benzylic Substitution)

-

Dissolve this compound (1.0 mmol) in MeCN (5 mL).

-

Add Amine A (1.05 equiv) and DIPEA (1.5 equiv).

-

Stir at Room Temperature for 4 hours.

-

Critical Note: Do not heat significantly, or you risk displacing the C2-chloride.

-

-

Workup: Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

-

Result: 2-chloro-3-((alkylamino)methyl)quinoline.

-

Step 2: C2-Arylation (Suzuki Coupling)

-

Dissolve the Step 1 product (1.0 equiv) in Dioxane/Water (4:1).

-

Add Aryl Boronic Acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Degas with nitrogen. Heat to 90°C for 12 hours.

-

Workup: Standard extraction and silica gel chromatography.

Protocol C: Synthesis of 1H-Pyrrolo[2,3-b]quinoline

Target: Nitrogen-fused analogs of acridine.

Reagents:

-

Ethyl glycinate hydrochloride (Amino ester)

-

Triethylamine (Et₃N)

-

Sodium Ethoxide (NaOEt)

Methodology:

-

Alkylation: React this compound with ethyl glycinate (1.2 equiv) and Et₃N (2.5 equiv) in DMF at 60°C.

-

Product: Ethyl N-[(2-chloroquinolin-3-yl)methyl]glycinate.

-

-

Dieckmann-type Cyclization: Treat the intermediate with NaOEt (2.0 equiv) in refluxing ethanol.

-

Mechanism:[1] The enolate of the ester or the deprotonated amine attacks C2. Note: This often yields the dihydro-hydroxy intermediate.

-

-

Aromatization: If the product is the dihydro-species, reflux in toluene with MnO₂ or DDQ to oxidize to the fully aromatic 1H-pyrrolo[2,3-b]quinoline .

Safety & Handling (Critical)

-

Vesicant Hazard: Like most benzylic halides, this compound is a potent lachrymator and skin irritant. It can cause blistering.

-

Handling: Always weigh and transfer inside a fume hood. Double-glove (Nitrile) is mandatory.

-

Decontamination: Quench spills with dilute ammonia or 5% sodium thiosulfate solution to destroy the alkyl chloride functionality.

References

-